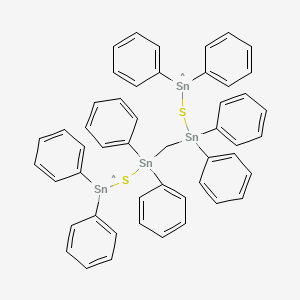
CID 78060563
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 78060563” is a manually operated valve, specifically a rotary switch detented valve. This type of valve is used in various industrial applications for controlling the flow of fluids. It is manufactured by Norgren and is known for its precision and reliability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of manually operated valves like CID 78060563 involves several steps, including the machining of metal parts, assembly of components, and testing for quality assurance. The specific synthetic routes and reaction conditions for this compound are not typically described in chemical terms, as it is a mechanical device rather than a chemical compound.
Industrial Production Methods
Industrial production of manually operated valves involves precision engineering and manufacturing processes. These processes include:
Machining: Cutting and shaping metal parts to precise dimensions.
Assembly: Putting together various components, such as the rotary switch and detent mechanism.
Testing: Ensuring the valve meets quality standards and operates correctly under specified conditions.
Chemical Reactions Analysis
Since CID 78060563 is a mechanical device, it does not undergo chemical reactions in the traditional sense. the materials used in its construction, such as metals and plastics, may undergo reactions like oxidation or corrosion over time. Common reagents and conditions that could affect these materials include exposure to moisture, acids, or bases.
Scientific Research Applications
Chemistry
In the field of chemistry, manually operated valves like CID 78060563 are used in laboratory setups to control the flow of gases and liquids in experiments. They are essential components in various analytical instruments and reactors.
Biology
In biological research, these valves are used in systems that require precise control of fluid flow, such as in bioreactors and chromatography systems.
Medicine
In medical applications, manually operated valves are used in devices that require controlled delivery of fluids, such as in intravenous therapy and dialysis machines.
Industry
In industrial settings, these valves are used in manufacturing processes that require precise control of fluid flow, such as in chemical processing, food and beverage production, and water treatment .
Mechanism of Action
The mechanism of action for CID 78060563 involves the manual operation of the rotary switch, which controls the flow of fluid through the valve. The detented mechanism ensures that the valve remains in the desired position until manually adjusted. This allows for precise control of fluid flow in various applications.
Comparison with Similar Compounds
Similar Compounds
CID 78060564: Another manually operated valve with similar specifications but different dimensions.
CID 78060565: A valve with a different type of actuation mechanism, such as a lever or push-button.
Uniqueness
CID 78060563 is unique due to its rotary switch detented mechanism, which provides precise control and stability in fluid flow applications. This makes it particularly suitable for applications that require consistent and reliable performance .
Properties
Molecular Formula |
C49H42S2Sn4 |
|---|---|
Molecular Weight |
1169.8 g/mol |
InChI |
InChI=1S/8C6H5.CH2.2S.4Sn/c8*1-2-4-6-5-3-1;;;;;;;/h8*1-5H;1H2;;;;;; |
InChI Key |
MHKPDKLOGYTTSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)S[Sn](C[Sn](C3=CC=CC=C3)(C4=CC=CC=C4)S[Sn](C5=CC=CC=C5)C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















